tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method allows for the efficient formation of the desired carbamate compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process . These systems allow for continuous production, reducing the need for batch processing and improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function . This interaction is often facilitated by the presence of the tert-butyl and benzyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications but lacks the piperidine and benzyl groups.
tert-Butyl carbanilate: Another carbamate derivative with a phenyl group instead of a piperidine ring.
tert-Butyl (4-bromobenzyl)carbamate: A related compound with a bromobenzyl group, used in different synthetic applications.
Uniqueness
tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring and benzyl group enhances its stability and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-6,6-dimethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-19(4,5)21(14-16)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
UPQFMRUASGJKPN-INIZCTEOSA-N |
Isomeric SMILES |
CC1(CC[C@@H](CN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CCC(CN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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